4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
Overview
Description
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H14O2 It is a derivative of tetrahydronaphthalene, characterized by the presence of a methoxy group at the 4-position and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxy-1-naphthol, followed by reduction and subsequent oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of reagents such as hydrazine hydrate and iron(III) chloride in methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products
Oxidation: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxy-1-naphthaldehyde: Lacks the tetrahydronaphthalene structure, affecting its stability and biological activity.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde is unique due to the combination of its methoxy and aldehyde functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUFGXCLINKKNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCCC2=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651254 | |
Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-98-4 | |
Record name | 5,6,7,8-Tetrahydro-4-methoxy-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883531-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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